(2R,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol
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Overview
Description
(2R,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol is a complex organic compound with significant applications in various scientific fields. This compound features a purine base linked to a sugar moiety, which is further substituted with a nitrophenyl group. Its unique structure makes it a subject of interest in medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Purine Base: The purine base can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.
Attachment of the Sugar Moiety: The sugar moiety is introduced via glycosylation reactions, where the purine base is reacted with a protected sugar derivative under acidic or basic conditions.
Substitution with the Nitrophenyl Group: The nitrophenyl group is introduced through nucleophilic substitution reactions, where the purine base is reacted with a nitrophenyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit viral replication by interfering with viral DNA polymerase or exhibit anticancer effects by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(2R,4R,5R)-2-(hydroxymethyl)-5-[6-(methylsulfanyl)purin-9-yl]oxolane-3,4-diol: Lacks the nitrophenyl group, which may result in different biological activities.
(2R,4R,5R)-2-(hydroxymethyl)-5-[6-(phenylmethylsulfanyl)purin-9-yl]oxolane-3,4-diol: Contains a phenylmethyl group instead of a nitrophenyl group, affecting its reactivity and interactions.
Uniqueness
The presence of the nitrophenyl group in (2R,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol imparts unique electronic and steric properties, influencing its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C17H17N5O6S |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
(2R,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H17N5O6S/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2/t11-,13?,14-,17-/m1/s1 |
InChI Key |
DYCJFJRCWPVDHY-OPJKZUAWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3[C@H]4[C@@H](C([C@H](O4)CO)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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